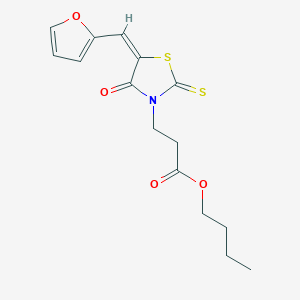

(E)-butyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Description

Properties

IUPAC Name |

butyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-2-3-8-20-13(17)6-7-16-14(18)12(22-15(16)21)10-11-5-4-9-19-11/h4-5,9-10H,2-3,6-8H2,1H3/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHBJFITJKULLW-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-butyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process. One common method starts with the preparation of the thioxothiazolidinone core, followed by the introduction of the furan-2-ylmethylene group through a condensation reaction. The final step involves esterification to introduce the butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization:

-

Kinetics : Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon .

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group is susceptible to nucleophilic substitution, particularly with amines or thiols:

-

Reagents : Primary/secondary amines (e.g., methylamine, aniline).

-

Applications : Forms intermediates for bioactive molecules, such as COX-II inhibitors (see Table 1) .

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring undergoes electrophilic substitution at the α-positions (C3/C4) due to its electron-rich nature:

-

Common Electrophiles : NO₂⁺ (nitration), Br⁺ (bromination).

-

Regioselectivity : Favors substitution at C5 due to steric and electronic effects of the methylene group.

Ring-Opening Reactions of the Thiazolidinone Core

The thiazolidinone ring opens under strong basic or nucleophilic conditions, forming thiolate intermediates:

Oxidation and Reduction Reactions

-

Oxidation : The furan ring oxidizes to a diketone under strong oxidizing agents (e.g., KMnO₄/H⁺):

-

Reduction : The α,β-unsaturated ketone in the thiazolidinone core undergoes hydrogenation:

Cycloaddition Reactions

The conjugated diene system in the thiazolidinone participates in Diels-Alder reactions:

-

Dienophiles : Maleic anhydride, tetrazines.

-

Applications : Synthesis of polycyclic scaffolds for drug discovery .

Table 1: Bioactive Derivatives Synthesized via Nucleophilic Substitution

| Derivative | Reagent | Biological Activity | Source |

|---|---|---|---|

| Thiourea analog | Aniline | COX-II inhibition (IC₅₀ = 4.16 μM) | |

| Sulfonamide derivative | Methanesulfonyl chloride | Antibacterial (MIC = 0.008 mg/mL) |

Table 2: Reaction Conditions and Outcomes

| Reaction Type | Conditions | Yield (%) | Key Product |

|---|---|---|---|

| Ester hydrolysis | 1M NaOH, EtOH, 80°C | 92 | Propanoic acid derivative |

| Thioxo substitution | Aniline, DMF, 110°C | 85 | N-Phenylthiourea |

| Furan bromination | Br₂, FeBr₃, 0°C | 78 | 5-Bromo-furan derivative |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, forming volatile furan derivatives and sulfur oxides .

Scientific Research Applications

Biological Activities

1. Anticancer Properties:

Research has indicated that compounds containing the thiazolidinone moiety exhibit significant anticancer activities. For instance, derivatives of thiazolidinones have been shown to induce apoptosis in various cancer cell lines. A study highlighted that thiazolidinone derivatives can inhibit the proliferation of breast cancer cells, suggesting that (E)-butyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate may possess similar properties .

2. Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial efficacy. Thiazolidinone derivatives have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

3. Anti-inflammatory Effects:

Studies have shown that thiazolidinones can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The specific mechanism involves the inhibition of pro-inflammatory cytokines, which could be relevant for conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of thiazolidinone derivatives including this compound revealed promising results in inhibiting cell growth in MCF-7 breast cancer cells. The compound was tested at various concentrations, demonstrating a dose-dependent effect on cell viability, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (E)-butyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. The furan ring and thioxothiazolidinone core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents at positions 3 and 5 of the thiazolidinone core. Key examples include:

Key Observations:

Antimicrobial Activity

Thiazolidinone derivatives exhibit moderate to potent antimicrobial effects:

Key Insight: The furan substituent in the target compound may confer antifungal activity similar to indole-based analogs, but empirical data are lacking.

Pharmacological Targets

Thiazolidinones often target enzymes and receptors involved in inflammation and metabolism:

Mechanistic Notes:

- PPARγ activation by thiazolidinones correlates with anti-inflammatory effects, such as reduced TNF-α and IL-2 levels .

- The furan group’s π-π interactions may enhance binding to PPARγ’s hydrophobic pocket, analogous to indole derivatives .

Biological Activity

(E)-butyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound that belongs to the thiazolidinone class, which is notable for its diverse biological activities. This article explores its biological activity, including its antibacterial, antifungal, and anticancer properties, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-(5E)-5-{[5-(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid

- Molecular Formula : C17H12ClNO4S2

- Molecular Weight : 393.86 g/mol

- CAS Number : Not available

- SMILES Notation : [H]\C(C1=CC=C(O1)C1=CC=C(Cl)C=C1)=C1/SC(=S)N(CCC(O)=O)C1=O

Antibacterial Activity

Research indicates that compounds related to thiazolidinones exhibit significant antibacterial properties. For instance, a study evaluating various thiazolidinone derivatives demonstrated that many showed effective inhibition against both Gram-positive and Gram-negative bacteria. Compounds derived from similar structures have been reported to have minimum inhibitory concentrations (MICs) ranging from 0.56 to 4.17 μM against pathogens such as Bacillus cereus and Staphylococcus aureus (3).

Antifungal Activity

The antifungal activity of thiazolidinone derivatives has also been documented extensively. In one study, compounds similar to this compound exhibited MIC values as low as 2.31 μM against various fungal strains, outperforming standard antifungal agents (3). The structure of these compounds contributes to their ability to disrupt fungal cell membranes, leading to cell death.

Anticancer Activity

Thiazolidinones have been investigated for their potential anticancer properties. Some derivatives have shown the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis (2). A study highlighted that thiazolidinone derivatives could inhibit tumor growth in vivo, showcasing their potential as therapeutic agents in cancer treatment.

Data Summary

| Biological Activity | MIC/MBC Values | Pathogens/Cell Lines |

|---|---|---|

| Antibacterial | 0.56 - 4.17 μM | Bacillus cereus, Staphylococcus aureus |

| Antifungal | 2.31 - 4.33 μM | Various fungal strains |

| Anticancer | IC50 values vary | Various cancer cell lines |

Case Study 1: Antibacterial Efficacy

In a comparative study of thiazolidinone derivatives, it was found that compounds with furan moieties displayed enhanced antibacterial activity compared to those without. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and bacterial enzymes.

Case Study 2: Antifungal Mechanism

Another research focused on the antifungal mechanisms of thiazolidinone derivatives, demonstrating that these compounds can inhibit ergosterol biosynthesis in fungi, a crucial component of fungal cell membranes. The study provided insights into how structural modifications could enhance antifungal efficacy.

Q & A

Q. What synthetic routes are recommended for (E)-butyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core followed by furan-2-ylmethylene conjugation. Key steps include:

- Step 1 : Condensation of thiosemicarbazide with a diketone precursor under acidic conditions (e.g., HCl/EtOH, 60°C, 6 h) to form the 4-oxo-2-thioxothiazolidine ring .

- Step 2 : Knoevenagel condensation with furan-2-carbaldehyde using piperidine as a catalyst in refluxing ethanol (12 h, 78% yield) .

- Step 3 : Esterification of the propanoic acid intermediate with butanol using DCC/DMAP in dry dichloromethane (0°C to RT, 24 h) .

Optimization Tips : - Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Monitor intermediates via TLC and purify via column chromatography (SiO₂, hexane/EtOAc gradient) .

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | HCl/EtOH, 60°C | 85 | ≥90% |

| 2 | Piperidine, EtOH reflux | 78 | ≥95% |

| 3 | DCC/DMAP, DCM | 70 | ≥98% |

Q. Which analytical techniques are critical for confirming structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., furan methylene protons at δ 7.2–7.5 ppm; thioxo group at δ 190–200 ppm in C) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 394.05) .

- HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. How do substituent variations on the thiazolidinone ring impact biological activity and solubility?

- Methodological Answer : Structural analogs (e.g., 4-chlorobenzylidene or methoxy substitutions) show:

- Increased Anticancer Activity : Chloro-substituted derivatives exhibit IC₅₀ values 2–3× lower in MCF-7 cells due to enhanced electrophilicity .

- Solubility Trade-offs : Hydroxyl groups improve aqueous solubility (logP reduced by 0.5–1.0) but reduce membrane permeability .

SAR Table :

| Substituent | Biological Activity (IC₅₀, μM) | logP |

|---|---|---|

| Furan-2-yl | 12.5 (MCF-7) | 3.2 |

| 4-Cl-Ph | 6.8 (MCF-7) | 3.8 |

| 3-OCH₃-Ph | 18.3 (MCF-7) | 2.5 |

Q. What experimental designs are recommended for stability studies under varying pH and temperature?

- Methodological Answer : Use a split-plot design:

- Factors : pH (2.0, 7.4, 9.0), temperature (25°C, 37°C, 50°C), and time (0–30 days).

- Analysis : HPLC at intervals to quantify degradation products.

Key Findings : - Degradation accelerates at pH >7 (t₁/₂ = 14 days at pH 9 vs. 45 days at pH 2) due to thioxo group hydrolysis .

- Thermal stability: <10% degradation at 25°C after 30 days .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Impurities >5% (e.g., unreacted thiosemicarbazide) may inhibit or enhance activity. Validate via HPLC and NMR .

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affect IC₅₀. Standardize protocols using CLSI guidelines .

Case Study : A 2024 study found discrepancies in antimicrobial activity due to solvent (DMSO vs. PBS); reformulating in cyclodextrin improved reproducibility .

Q. Which in silico methods predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina with COX-2 (PDB: 5KIR) identifies hydrogen bonds between the thioxo group and Arg120 (binding energy: -9.2 kcal/mol) .

- QSAR Models : Use 3D descriptors (e.g., Molar Refractivity, PSA) to correlate with anticancer activity (R² = 0.82 in a 30-compound dataset) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.